Cas no 105901-53-9 (N-(4-phenoxyphenyl)guanidine)
N-(4-phenoxyphenyl)guanidine Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Phenoxyphenyl)guanidine nitrate
- 1-(4-phenoxyphenyl)guanidine
- N-(4-phenoxyphenyl)guanidine
- (4-phenoxy-phenyl)-guanidine
- AG-D-19885
- CHEMBL270121
- CTK4A4198
- F2158-0699
- Guanidine, (4-phenoxyphenyl)-
- 1-(4-phenoxyphenyl)guanidine HCl
- SY339591
- EN300-236714
- 2-(4-phenoxyphenyl)guanidine
- SCHEMBL13017282
- DTXSID30653169
- N''-(4-Phenoxyphenyl)guanidine
- CS-0270176
- WS-01303
- A895926
- 105901-53-9
- AKOS005266509
-
- MDL: MFCD20257115
- Inchi: 1S/C13H13N3O/c14-13(15)16-10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H,(H4,14,15,16)
- InChI Key: VXVZHNGTRYMNIE-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C1C=CC(=CC=1)/N=C(\N)/N
Computed Properties
- Exact Mass: 227.105862047g/mol
- Monoisotopic Mass: 227.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 73.6Ų
N-(4-phenoxyphenyl)guanidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P131436-100mg |
1-(4-phenoxyphenyl)guanidine nitrate |
105901-53-9 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P131436-500mg |
1-(4-phenoxyphenyl)guanidine nitrate |
105901-53-9 | 500mg |
$ 210.00 | 2022-06-03 | ||
| TRC | P131436-1g |
1-(4-phenoxyphenyl)guanidine nitrate |
105901-53-9 | 1g |
$ 340.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P65280-1g |
1-(4-Phenoxyphenyl)guanidine nitrate |
105901-53-9 | 1g |
¥3380.0 | 2021-09-08 | ||
| Alichem | A019109995-1g |
1-(4-Phenoxyphenyl)guanidine |
105901-53-9 | 95% | 1g |
$288.00 | 2023-09-04 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD215821-1g |
1-(4-Phenoxyphenyl)guanidine |
105901-53-9 | 95+% | 1g |
¥3857.0 | 2022-03-01 | |
| eNovation Chemicals LLC | Y0988255-5g |
1-(4-Phenoxyphenyl)guanidine nitrate |
105901-53-9 | 95% | 5g |
$1560 | 2024-08-02 | |
| Ambeed | A271520-1g |
1-(4-Phenoxyphenyl)guanidine |
105901-53-9 | 95+% | 1g |
$515.0 | 2024-04-26 | |
| Enamine | EN300-236714-0.05g |
N-(4-phenoxyphenyl)guanidine |
105901-53-9 | 95% | 0.05g |
$348.0 | 2024-06-19 | |
| Enamine | EN300-236714-0.1g |
N-(4-phenoxyphenyl)guanidine |
105901-53-9 | 95% | 0.1g |
$364.0 | 2024-06-19 |
N-(4-phenoxyphenyl)guanidine Suppliers
N-(4-phenoxyphenyl)guanidine Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on N-(4-phenoxyphenyl)guanidine
Research Brief on N-(4-phenoxyphenyl)guanidine (CAS: 105901-53-9) in Chemical Biology and Pharmaceutical Applications
N-(4-phenoxyphenyl)guanidine (CAS: 105901-53-9) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The compound's guanidine moiety and phenoxy-phenyl group contribute to its ability to interact with various biological targets, making it a versatile scaffold for drug development.
Recent studies have highlighted the role of N-(4-phenoxyphenyl)guanidine in modulating enzyme activity, particularly in the context of neurodegenerative diseases and cancer. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its inhibitory effects on specific kinases involved in tumor proliferation. The compound's ability to cross the blood-brain barrier also positions it as a promising candidate for treating central nervous system disorders, with ongoing preclinical trials exploring its efficacy in Alzheimer's disease models.
The synthesis and optimization of N-(4-phenoxyphenyl)guanidine derivatives have been a focal point in recent medicinal chemistry efforts. Researchers have developed novel synthetic routes to improve yield and purity, as reported in a 2024 ACS Medicinal Chemistry Letters article. These advancements have enabled more extensive structure-activity relationship (SAR) studies, leading to derivatives with enhanced potency and selectivity. Computational modeling has played a crucial role in these developments, allowing for the rational design of analogs with improved pharmacokinetic properties.
From a mechanistic perspective, N-(4-phenoxyphenyl)guanidine has shown unique interactions with biological membranes and protein targets. A 2023 Biophysical Journal study utilized fluorescence spectroscopy and molecular dynamics simulations to elucidate its membrane permeability and binding affinities. These findings have important implications for drug delivery systems and the compound's bioavailability profile. Additionally, its potential as a modulator of ion channels has sparked interest in cardiovascular applications, with preliminary data suggesting effects on cardiac sodium channels.
Looking forward, the pharmaceutical industry has shown increasing interest in N-(4-phenoxyphenyl)guanidine as a lead compound. Several patent applications filed in 2024 highlight its potential in combination therapies and as a core structure for new chemical entities. However, challenges remain in optimizing its metabolic stability and reducing potential off-target effects. Ongoing research aims to address these limitations while exploring its full therapeutic potential across multiple disease areas.
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